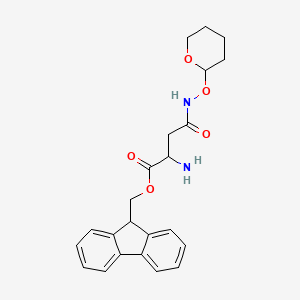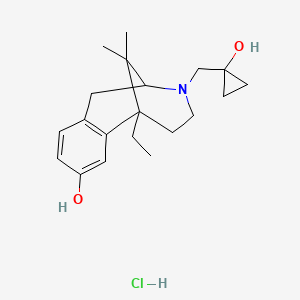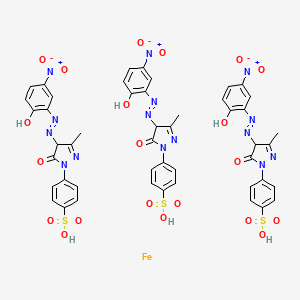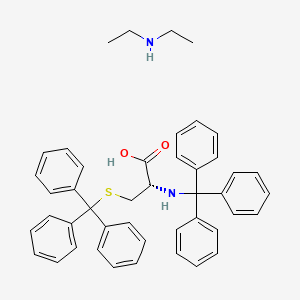
Trt-D-Cys(trt)-OH.DEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trt-D-Cys(trt)-OH.DEA: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptides without unwanted side reactions. The trityl (Trt) group is used to protect the thiol group of cysteine, preventing it from reacting during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trt-D-Cys(trt)-OHDEA typically involves the protection of the thiol group of cysteine with a trityl group The process begins with the reaction of cysteine with trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteineThe final product, Trt-D-Cys(trt)-OH.DEA, is obtained after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trt-D-Cys(trt)-OH.DEA can undergo oxidation to form disulfide bonds, which are crucial in the formation of the three-dimensional structure of peptides and proteins.
Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Disulfide-bonded peptides
Reduction: Free thiol peptides
Substitution: Free thiol cysteine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Trt-D-Cys(trt)-OH.DEA is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the thiol group of cysteine, preventing unwanted side reactions during peptide elongation .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and function. The protected thiol group allows for selective modification and labeling of cysteine residues in proteins .
Medicine: this compound is used in the development of peptide-based therapeutics. The protection of the thiol group ensures the stability of the peptide during synthesis and storage, making it suitable for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and research .
Mecanismo De Acción
The primary mechanism of action of Trt-D-Cys(trt)-OH.DEA involves the protection of the thiol group of cysteine. The trityl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. This allows for the selective formation of disulfide bonds, which are crucial for the proper folding and stability of peptides and proteins .
Comparación Con Compuestos Similares
Fmoc-Cys(Trt)-OH: Similar to Trt-D-Cys(trt)-OH.DEA, this compound also uses the trityl group to protect the thiol group of cysteine.
Fmoc-Cys(Thp)-OH: This compound uses the tetrahydropyranyl (Thp) group instead of the trityl group for thiol protection.
Fmoc-Cys(StBu)-OH: This compound uses the tert-butyl (StBu) group for thiol protection, providing an alternative to the trityl group.
Uniqueness: this compound is unique due to its use of the trityl group for thiol protection, which is particularly effective in preventing unwanted side reactions during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C45H46N2O2S |
|---|---|
Peso molecular |
678.9 g/mol |
Nombre IUPAC |
N-ethylethanamine;(2S)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m1./s1 |
Clave InChI |
KDZHSXHLDXEGGC-XVYLPRMCSA-N |
SMILES isomérico |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
SMILES canónico |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)

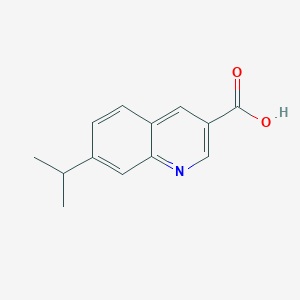
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
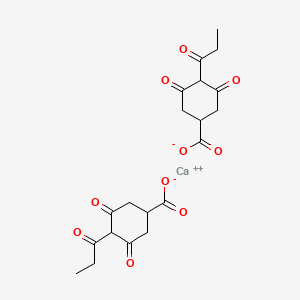
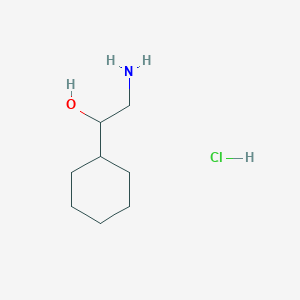
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
